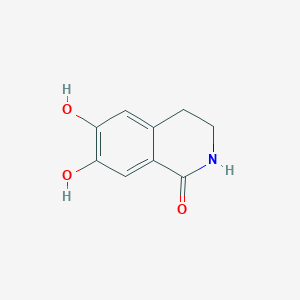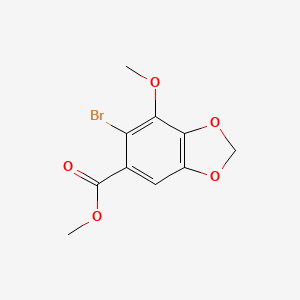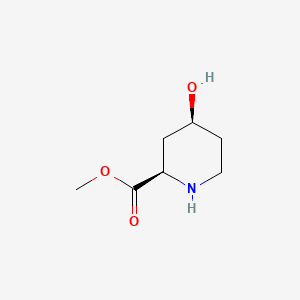
Ethyl-Isochinolin-1-carboxylat
Übersicht
Beschreibung
Ethyl Isoquinoline-1-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Isoquinoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Isoquinoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Ethyl-Isochinolin-1-carboxylat zeigt vielversprechende Eigenschaften für die Entwicklung von biomedizinischen Anwendungen. Es kann verwendet werden, um Koordinationsverbindungen mit ungesättigten Carboxylaten zu synthetisieren, die wertvoll für die Herstellung von metallhaltigen Polymeren sind. Diese Polymere haben potenzielle Anwendungen in der Augenheilkunde, Orthopädie, Zahnheilkunde, Gewebezüchtung und in Arzneimittel-Abgabesystemen .
Antibakterielle und Antitumor-Aktivitäten
Diese Verbindung spielt eine Rolle bei der Synthese von N-basierten heterozyklischen Spezies, die signifikante antimikrobielle und antitumorale Aktivitäten aufweisen. Einige dieser Spezies haben gezeigt, dass sie die Entwicklung resistenter Stämme oder mikrobieller Biofilme auf inerten Oberflächen hemmen und sogar eine Antitumoraktivität gegen resistente Zellen ausüben .
DNA-Interkalation und ROS-Fänger
Derivate von this compound können in DNA-Stränge interkalieren, was eine wertvolle Eigenschaft für die Untersuchung von genetischem Material und Krebstherapien ist. Darüber hinaus können sie als ROS (reaktive Sauerstoffspezies)-Fänger wirken und einen Weg für die Forschung in Richtung Antioxidans-Therapien eröffnen .
Arzneimittelforschung und -entwicklung
Die Struktur der Verbindung ist entscheidend für Arzneimittelforschungs-Bemühungen und dient als Gerüst für die Synthese von biologisch aktiven Molekülen. Sie ist besonders wichtig im Bereich der Medizinischen Chemie, wo sie zur Herstellung von Leitstrukturen für neue Medikamente eingesetzt wird .
Synthetische organische Chemie
In der synthetischen organischen Chemie ist this compound ein vielseitiger Baustein. Es wird zum Aufbau komplexer Moleküle verwendet, was zur Entwicklung neuer synthetischer Pfade und zur Entdeckung neuartiger Verbindungen führen kann .
Pharmakologische Anwendungen
Zu den pharmakologischen Anwendungen von this compound gehört seine Verwendung bei der Synthese von Verbindungen mit medizinischem Potenzial. Diese Verbindungen werden auf ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten untersucht und könnten zur Entwicklung neuer Medikamente führen .
Wirkmechanismus
Target of Action
Ethyl Isoquinoline-1-carboxylate is a derivative of the quinoline family . Quinoline and its derivatives have been found to have a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of therapeutic activities .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Quinoline derivatives have been found to have a variety of therapeutic activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions .
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline alkaloids, to which Ethyl Isoquinoline-1-carboxylate belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a variety of biochemical reactions .
Cellular Effects
Isoquinoline alkaloids have been shown to have a broad range of biological activities, suggesting that Ethyl Isoquinoline-1-carboxylate may also influence cell function .
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoquinoline alkaloids have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Several alkaloids, including those from the isoquinoline class, can cause different stimuli in the nervous system of an animal .
Metabolic Pathways
Isoquinoline alkaloids are known to interact with various enzymes or cofactors .
Transport and Distribution
Isoquinoline alkaloids are known to interact with various transporters or binding proteins .
Subcellular Localization
Isoquinoline alkaloids are known to be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-78-1 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)




